

Application Note: HPLC Analytical Method for the Quantification of Pemetrexed Impurity B

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Compound of Interest		
Compound Name:	Pemetrexed impurity B	
Cat. No.:	B15127847	Get Quote

AN-HPLC-028

Introduction

Pemetrexed is an antifolate antineoplastic agent used in the treatment of various cancers. As with any active pharmaceutical ingredient (API), the presence of impurities must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Pemetrexed Impurity B** in bulk drug substances and pharmaceutical dosage forms. The method is validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[1][2]

Analytical Method

The chromatographic separation of Pemetrexed and its related substances, including Impurity B, is achieved using a C18 reversed-phase column with isocratic elution.

Chromatographic Conditions



Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	X-Bridge C18, 150 x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile and Phosphate Buffer (pH 5.0) in a ratio of 15:85 (v/v)[3][4]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	230 nm[3][4]
Run Time	15 minutes[3][4]

Experimental Protocol

1. Preparation of Solutions

- Phosphate Buffer (pH 5.0): Dissolve a suitable amount of monobasic potassium phosphate in water to obtain a desired concentration. Adjust the pH to 5.0 with orthophosphoric acid.
- Mobile Phase: Prepare a mixture of acetonitrile and the phosphate buffer in the ratio of 15:85 (v/v). Filter the mobile phase through a 0.22 μm membrane filter and degas prior to use.[3]
- Diluent: A mixture of methanol and water (1:1 v/v) can be used as a diluent.[5]
- Standard Stock Solution of Pemetrexed: Accurately weigh and dissolve an appropriate amount of Pemetrexed reference standard in the diluent to obtain a known concentration.
- Standard Stock Solution of Impurity B: Accurately weigh and dissolve an appropriate amount
 of Pemetrexed Impurity B reference standard in the diluent to obtain a known
 concentration.
- Standard Solution: Prepare the working standard solution by diluting the stock solutions of Pemetrexed and Impurity B with the diluent to the desired concentration level (e.g., the



specification limit for Impurity B).

- Sample Solution: Accurately weigh and dissolve the Pemetrexed drug substance or a powdered portion of the pharmaceutical dosage form in the diluent to obtain a target concentration of Pemetrexed.
- 2. Chromatographic Procedure
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of Pemetrexed and Impurity B.
- Inject the standard solution in replicate (e.g., six injections) to check for system suitability. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
- Inject the sample solution.
- Identify the peaks of Pemetrexed and Impurity B based on their retention times obtained from the standard solution chromatogram.
- Calculate the amount of Impurity B in the sample using the external standard method.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Specificity

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Pemetrexed samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] The results showed that the degradation products did not interfere with the peak of Impurity B, confirming the specificity of the method.

Linearity



The linearity of the method was evaluated by analyzing a series of solutions of Impurity B at different concentrations.

Concentration Range (µg/mL)	Correlation Coefficient (r²)
0.1 - 10	0.999

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for Impurity B were determined based on the signal-to-noise ratio.

Parameter	Result (μg/mL)
LOD	0.025
LOQ	0.085

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Level	% RSD
Repeatability (n=6)	< 1.0
Intermediate Precision (n=6)	< 1.5

Accuracy

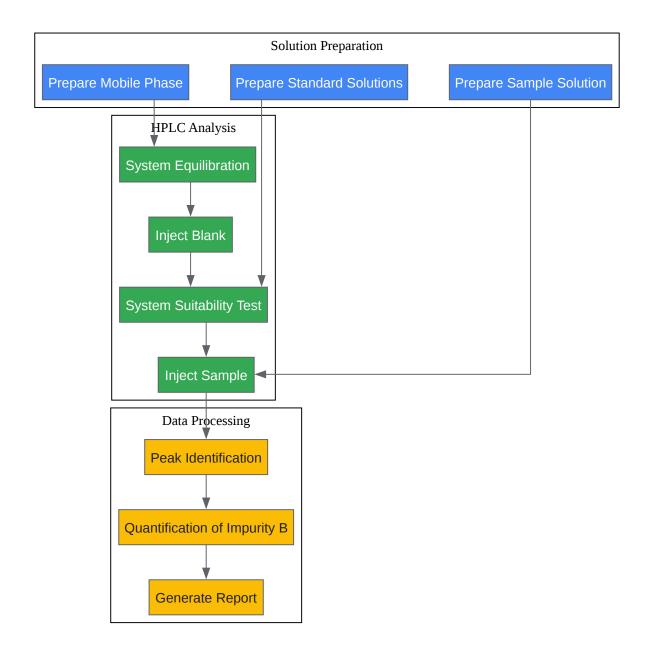
The accuracy of the method was assessed by recovery studies, spiking a known amount of Impurity B into a sample matrix at three different concentration levels.



Spiked Level	Mean Recovery (%)
80%	99.5
100%	100.2
120%	99.8

Workflow Diagram





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Caption: HPLC analysis workflow for **Pemetrexed Impurity B**.



Conclusion

The described HPLC method is simple, sensitive, specific, accurate, and precise for the quantification of **Pemetrexed Impurity B**.[3] The method has been successfully validated and is suitable for the routine quality control analysis of Pemetrexed in bulk drug substances and pharmaceutical formulations.

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